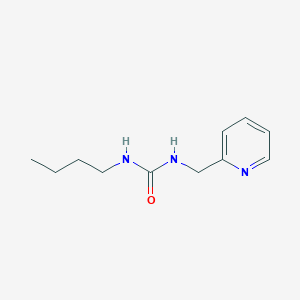

N-butyl-N'-(2-pyridinylmethyl)urea

Description

N-Butyl-N'-(2-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-pyridinylmethyl substituent on the adjacent nitrogen. The pyridinylmethyl moiety introduces aromatic and hydrogen-bonding capabilities, while the butyl chain contributes hydrophobicity. This structural combination may influence its physicochemical properties, such as solubility and logP, as well as its biological interactions.

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27g/mol |

IUPAC Name |

1-butyl-3-(pyridin-2-ylmethyl)urea |

InChI |

InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15) |

InChI Key |

CXIRPNPCWJLYPS-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NCC1=CC=CC=N1 |

Canonical SMILES |

CCCCNC(=O)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Urea Herbicides

- Neburon (N-Butyl-N'-(3,4-Dichlorophenyl)-N-Methylurea) :

Neburon, a herbicide, replaces the pyridinylmethyl group with a 3,4-dichlorophenyl ring. The dichlorophenyl group enhances lipophilicity, increasing soil persistence compared to N-butyl-N'-(2-pyridinylmethyl)urea. Neburon’s environmental half-life exceeds 150 days, whereas the pyridine-containing analog may degrade faster due to reduced electron-withdrawing effects .

| Compound | Substituents | Molecular Weight | Key Application | LogP (Predicted) |

|---|---|---|---|---|

| This compound | Butyl, 2-pyridinylmethyl | ~223.3 (estimated) | Not reported | ~1.8 |

| Neburon | Butyl, 3,4-dichlorophenyl | 275.2 | Herbicide | 3.5 |

Antiviral Uracil Derivatives

- HEPT Derivatives (e.g., Compound XXI) :

These anti-HIV agents, such as 3-(3,5-dimethylbenzyl)-1-(2-pyridinylmethyl)-2,4(1H,3H)-pyrimidinedione, share the 2-pyridinylmethyl group but incorporate a pyrimidinedione core. The pyridinylmethyl group in HEPT derivatives enhances binding to HIV-1 reverse transcriptase, with EC₅₀ values < 1 µM. This compound lacks the pyrimidinedione scaffold, likely reducing antiviral potency .

Clinical Hydroxyquinolines

- It inhibits metalloproteases via metal chelation, a mechanism distinct from urea-based compounds. The absence of a urea backbone in clioquinol highlights the role of the pyridinylmethyl group in diverse pharmacological contexts .

Pesticidal Ureas

- Cumyluron (N-((2-Chlorophenyl)methyl)-N'-(1-Methyl-1-Phenylethyl)Urea): Cumyluron’s 2-chlorophenyl and tert-alkyl groups confer herbicidal activity by inhibiting cellulose biosynthesis.

Toxicological Profiles

- 1-Butyl-3-(2-Furoyl)Urea: This analog exhibits moderate toxicity (oral LD₅₀ in mice: 730 mg/kg) and emits toxic NOx fumes upon decomposition.

Key Structural and Functional Insights

- Substituent Effects: Pyridinylmethyl vs. Aryl Halides: Pyridinylmethyl enhances hydrogen-bonding capacity, favoring target-specific interactions (e.g., enzyme inhibition), whereas halogenated aryl groups (e.g., Neburon) improve environmental stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.